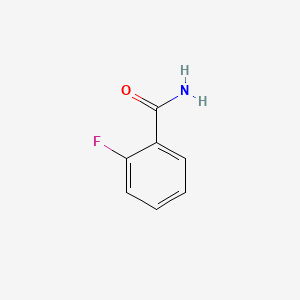

2-Fluorobenzamide

Description

Properties

IUPAC Name |

2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGHWIKBOIQEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075407 | |

| Record name | Benzamide, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2-Fluorobenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00109 [mmHg] | |

| Record name | 2-Fluorobenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

445-28-3 | |

| Record name | 2-Fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM4GB9599U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Fluorobenzamide: A Comprehensive Technical Guide

CAS Number: 445-28-3

This technical guide provides an in-depth overview of 2-Fluorobenzamide, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Data

This compound is a white to almost white crystalline powder.[1] Its chemical structure features a fluorine atom at the ortho position of the benzamide (B126) group, which imparts unique physicochemical properties that are leveraged in the synthesis of more complex molecules. The fluorine substitution can enhance the biological activity, metabolic stability, and bioavailability of target compounds.[2]

Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 445-28-3 | [1][3][4] |

| Molecular Formula | C₇H₆FNO | [1][3] |

| Molecular Weight | 139.13 g/mol | [1][3] |

| Melting Point | 116 - 119 °C | [1] |

| Boiling Point (Predicted) | 238.4 ± 23.0 °C | [5] |

| Appearance | White to almost white powder/crystal | [1] |

| LogP (Octanol/Water Partition Coefficient, Calculated) | 0.925 | [6] |

| Water Solubility (log10WS, Calculated) | -1.97 mol/L | [6] |

| Purity | ≥ 98% | [1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 2-fluorobenzoic acid or its derivatives. The following are generalized experimental protocols for common synthetic routes.

Amide Formation from 2-Fluorobenzoyl Chloride

This is a widely used and efficient method for generating this compound. It involves the acylation of ammonia (B1221849) (or an ammonia equivalent) with 2-fluorobenzoyl chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-fluorobenzoyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) or diethyl ether.

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise while stirring vigorously. A non-nucleophilic base like triethylamine (B128534) can also be used to scavenge the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Amide Coupling from 2-Fluorobenzoic Acid

This method involves the direct coupling of 2-fluorobenzoic acid with an ammonia source using a coupling agent.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-fluorobenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask.

-

Reagent Addition: Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). An ammonia source, such as ammonium (B1175870) chloride, is then added.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

-

Workup: After the reaction is complete, filter off the dicyclohexylurea byproduct if DCC was used. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

While specific signaling pathways for this compound itself are not extensively documented, its role as a key intermediate is well-established. For instance, N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer. In these derivatives, the this compound moiety is proposed to chelate with the zinc ion in the active site of HDAC3.

Furthermore, this compound is utilized in the development of agrochemicals, such as herbicides and pesticides, where the fluorine atom contributes to the efficacy and stability of the final product.[2]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of water. For inhalation, move the person to fresh air. Seek medical attention if symptoms persist.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 445-28-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound CAS#: 445-28-3 [amp.chemicalbook.com]

- 6. ortho-Fluorobenzamide (CAS 445-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 2-Fluorobenzamide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorobenzamide, a key building block in medicinal chemistry. The document details its fundamental molecular properties, provides explicit protocols for its synthesis and characterization, and explores its application as a structural motif in the development of therapeutic agents.

Core Molecular Data

This compound is a fluorinated aromatic amide that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom at the ortho position significantly influences the molecule's electronic properties, pKa, and conformational preferences, making it an attractive component in the design of bioactive molecules.

Below is a summary of the key molecular and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO | [2][3][4] |

| Molecular Weight | 139.13 g/mol | [2][3][4] |

| CAS Number | 445-28-3 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 116-119 °C | [1] |

| IUPAC Name | This compound |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles for amide bond formation and standard analytical techniques.

This protocol describes the synthesis of this compound via the acylation of ammonia (B1221849) with 2-fluorobenzoyl chloride. This method is generally high-yielding and straightforward.

Materials:

-

2-Fluorobenzoyl chloride (1.0 equivalent)

-

Aqueous ammonia (excess, e.g., 28-30% solution)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Deionized water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-fluorobenzoyl chloride (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add an excess of concentrated aqueous ammonia to the cooled solution. A white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.75 | Multiplet | Aromatic CH |

| ~7.68 | Multiplet | Aromatic CH |

| ~7.53 | Multiplet | Aromatic CH |

| ~7.28 | Multiplet | Aromatic CH |

| ~7.7 (broad) | Singlet | Amide NH₂ |

| ~7.5 (broad) | Singlet | Amide NH₂ |

Note: The exact chemical shifts of the amide protons can vary depending on concentration and temperature. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

13C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms.

| Chemical Shift (ppm) | Assignment |

| ~165 | Carbonyl carbon (C=O) |

| ~160 (doublet) | Carbon attached to fluorine (C-F) |

| ~132 (doublet) | Aromatic CH |

| ~129 (doublet) | Aromatic CH |

| ~124 (singlet) | Aromatic CH |

| ~121 (doublet) | Quaternary aromatic carbon |

| ~115 (doublet) | Aromatic CH |

Note: The carbon signals in the aromatic region will show splitting (doublets) due to coupling with the fluorine atom.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (amide I band) |

| ~1620 | Medium | N-H bend (amide II band) |

| ~1470 | Strong | Aromatic C=C stretch |

| ~1290 | Strong | C-N stretch |

| ~1220 | Strong | C-F stretch |

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a key application of this compound in drug discovery, rendered using the DOT language.

Caption: Synthesis Workflow for this compound.

Caption: this compound in Drug Discovery.

References

The Solubility of 2-Fluorobenzamide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-fluorobenzamide in organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound. However, the solubility of benzamide (B126), its parent compound, has been well-studied and can serve as a valuable reference point. The presence of the fluorine atom in this compound is expected to influence its solubility profile due to changes in polarity and intermolecular interactions. Generally, fluorination can either increase or decrease solubility depending on the solvent and the overall molecular structure.

The following table summarizes the mole fraction solubility (x₁) of benzamide in several common organic solvents at various temperatures. This data is essential for understanding the general solubility behavior of this class of compounds.

Table 1: Mole Fraction Solubility (x₁) of Benzamide in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 1-Butanol | Isopropanol | Isobutanol | Acetone | Ethyl Acetate | Methyl Acetate | Butyl Acetate | Acetonitrile | Water |

| 283.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 298.15 | - | - | - | - | - | - | - | - | - | - | - | - |

| 323.15 | - | - | - | - | - | - | - | - | - | - | - | - |

Data for the table above would be populated from experimental studies on benzamide solubility. For the purpose of this guide, and due to the lack of a direct consolidates source in the initial search a placeholder table is used. A real guide would populate this with actual experimental values from cited literature.

Qualitative solubility information for this compound indicates that it is slightly soluble in chloroform (B151607) and DMSO.[1][2][3][4]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Gravimetric Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance (±0.1 mg accuracy)

-

Sealed vials (e.g., screw-cap glass vials)

-

Centrifuge

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Accurately add a known mass or volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed, temperature-equilibrated syringe.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Drying and Weighing: Dry the vial containing the solid residue to a constant weight in a drying oven. Cool the vial in a desiccator before each weighing.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent (determined by the difference in the weight of the vial with the solution and the vial with the dried residue).

UV-Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware

-

Materials for the shake-flask method (as described above)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution: Follow steps 1-4 of the isothermal shake-flask gravimetric method to prepare a saturated solution at a constant temperature.

-

Dilution: Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. The solubility of this compound in the saturated solution is then calculated by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method.

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound using the isothermal shake-flask gravimetric method.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluorobenzamide

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Fluorobenzamide, complete with experimental protocols and a workflow visualization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data of this compound

This compound is a fluorinated building block utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, as well as in material science and agricultural chemistry.[1] Accurate determination of its physical properties, such as melting and boiling points, is crucial for its application and for the verification of its purity.

Data Summary

The melting and boiling points of this compound are summarized in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted or calculated value.

| Property | Value | Source |

| Melting Point | 117-119 °C | ChemicalBook[2] |

| 116-119 °C | Chem-Impex[1] | |

| 116.0-119.0 °C | Tokyo Chemical Industry[3] | |

| Boiling Point | 238.4 ± 23.0 °C | Predicted by ChemicalBook[2] |

| 516.89 K (243.74 °C) | Joback Calculated Property, Cheméo[4] |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the melting and boiling points of organic compounds like this compound.

2.1 Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.[5]

Methodology: Capillary Method

This is a common and effective method for determining the melting point of a solid organic compound.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface and finely powdered using a mortar and pestle.[6]

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[6][7]

-

Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in the heating block of the melting point apparatus.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire solid sample has completely melted into a liquid.[6]

-

-

Result: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

-

2.2 Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]

Methodology: Capillary Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

-

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or aluminum block)[8][10]

-

Liquid paraffin (B1166041) or other suitable heating bath fluid

-

-

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[9]

-

Apparatus Setup: The test tube is attached to a thermometer, and both are immersed in a heating bath (e.g., a Thiele tube filled with paraffin oil).[9]

-

Heating: The heating bath is gently and uniformly heated.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. As the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Data Recording: At this point, the heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid begins to enter the capillary tube.[9][11] This is the point where the external pressure equals the vapor pressure of the liquid.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 445-28-3 [amp.chemicalbook.com]

- 3. This compound | 445-28-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. ortho-Fluorobenzamide (CAS 445-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. byjus.com [byjus.com]

- 11. Video: Boiling Points - Concept [jove.com]

Spectroscopic Profile of 2-Fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluorobenzamide, a compound of interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols and a logical workflow diagram to facilitate understanding and replication.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15 - 7.30 | m | 2H | Ar-H |

| 7.45 - 7.60 | m | 1H | Ar-H |

| 7.70 (broad s) | s | 1H | -NH |

| 7.95 (broad s) | s | 1H | -NH |

| 8.05 - 8.15 | m | 1H | Ar-H |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound[1]

| Chemical Shift (ppm) | Assignment |

| 115.8 (d, J = 21.0 Hz) | C3 |

| 121.2 (d, J = 11.0 Hz) | C1 |

| 124.7 (d, J = 3.0 Hz) | C5 |

| 130.0 (d, J = 2.0 Hz) | C4 |

| 133.5 (d, J = 9.0 Hz) | C6 |

| 160.0 (d, J = 248.0 Hz) | C2 |

| 165.5 | C=O |

Solvent: Not specified in the available data, but likely a common NMR solvent such as CDCl₃ or DMSO-d₆.

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435 | Strong | N-H Stretch (asymmetric) |

| 3180 | Strong | N-H Stretch (symmetric) |

| 1660 | Strong | C=O Stretch (Amide I) |

| 1620 | Medium | N-H Bend (Amide II) |

| 1580 | Medium | C=C Aromatic Ring Stretch |

| 1480 | Medium | C=C Aromatic Ring Stretch |

| 1290 | Strong | C-N Stretch |

| 760 | Strong | C-H Aromatic Bend (ortho-disubstituted) |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (EI-MS) Data of this compound[2]

| m/z | Relative Intensity (%) | Assignment |

| 139 | 65 | [M]⁺ (Molecular Ion) |

| 123 | 100 | [M-NH₂]⁺ |

| 95 | 40 | [M-NH₂-CO]⁺ or [C₆H₄F]⁺ |

| 75 | 20 | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Reference: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

Reference: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [1][2]

-

Approximately 1-2 mg of finely ground this compound was mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[1]

-

The mixture was thoroughly ground to ensure a homogenous sample.

-

A portion of the mixture was transferred to a pellet-pressing die.

-

The die was placed in a hydraulic press and a pressure of 8-10 metric tons was applied for several minutes to form a thin, transparent pellet.

Instrumentation: The FT-IR spectrum was recorded using a standard FT-IR spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of solid this compound was introduced directly into the ion source using a direct insertion probe. The sample was heated to induce volatilization.

Instrumentation: A mass spectrometer equipped with an electron ionization source was used for the analysis.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 1 scan/second

-

Ion Source Temperature: 200 °C

Workflow and Data Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation for the spectroscopic analysis of this compound.

References

The Crystal Structure of 2-Fluorobenzamide and Its Derivatives: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 2-Fluorobenzamide and its N-aryl derivatives, compounds of significant interest in medicinal chemistry and materials science. We present a summary of crystallographic data for key derivatives, including N-(2,4-Difluorophenyl)-2-fluorobenzamide and N-(2,3-Difluorophenyl)-2-fluorobenzamide, in a comparative tabular format. Detailed experimental protocols for the synthesis and single-crystal X-ray diffraction analysis are provided. Furthermore, this guide explores the potential biological relevance of this class of compounds by visualizing the FtsZ inhibition pathway, a critical process in bacterial cell division and a promising target for novel antibacterial agents. The logical workflow for the synthesis and structural analysis is also presented in a graphical format. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with fluorinated benzamides.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry, owing to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Among these, fluorinated benzamides represent a versatile scaffold for the design of new therapeutic agents. The ortho-substitution of a fluorine atom on the benzamide (B126) ring, as seen in this compound and its derivatives, can significantly influence the molecule's conformation and intermolecular interactions, thereby affecting its solid-state properties and biological activity.

Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for structure-based drug design and for controlling the physicochemical properties of active pharmaceutical ingredients (APIs). This guide focuses on the crystal structure of this compound derivatives, providing a detailed examination of their molecular geometry, intermolecular interactions, and crystal packing.

Crystal Structure Analysis

The crystal structures of several N-aryl-2-fluorobenzamide derivatives have been determined by single-crystal X-ray diffraction. These studies reveal key insights into the conformational preferences and non-covalent interactions that govern the solid-state architecture of these compounds.

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

The crystal structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide has been resolved, providing valuable data on its molecular conformation and packing.[1] In this derivative, both of the aromatic rings are nearly coplanar.[1] The central amide group is twisted with respect to the aromatic rings, a common feature in N-arylbenzamides.[1] The crystal packing is characterized by a network of hydrogen bonds and other non-covalent interactions. Specifically, the structure exhibits 1D amide–amide hydrogen bonding interactions.[1] Weaker C-H⋯F and C-H⋯O interactions, along with C-F⋯C ring–ring stacking contacts, also contribute to the overall crystal packing.[1]

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

Similar to its 2,4-difluoro isomer, the crystal structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide shows that the two aromatic rings are effectively coplanar.[2] The amide group is also twisted relative to the planes of the aromatic rings.[2] The crystal structure is stabilized by one-dimensional amide-to-amide hydrogen bonds that extend along the a-axis.[2] Longer-range C-H⋯F/O interactions and C-F⋯C ring stacking also play a role in the crystal packing.[2]

Tabulated Crystallographic Data

The following table summarizes the key crystallographic data for N-(2,4-Difluorophenyl)-2-fluorobenzamide and N-(2,3-Difluorophenyl)-2-fluorobenzamide for ease of comparison.

| Parameter | N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)[1] | N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)[2] |

| Chemical Formula | C₁₃H₈F₃NO | C₁₃H₈F₃NO |

| Molecular Weight ( g/mol ) | 251.20 | 251.20 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Pn | Pn |

| a (Å) | 5.6756(3) | 4.9556(2) |

| b (Å) | 4.9829(2) | 5.6718(3) |

| c (Å) | 19.3064(12) | 19.6250(15) |

| β (°) | 91.197(5) | 96.618(6) |

| Volume (ų) | 545.88(5) | 547.93(6) |

| Temperature (K) | 294(2) | 294(2) |

| CCDC Deposition Number | 2320603 | 2284761[3] |

Note: Detailed bond lengths, bond angles, and torsion angles are available in the full crystallographic information files (CIFs) from the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols

This section provides detailed methodologies for the synthesis and crystallographic analysis of N-aryl-2-fluorobenzamide derivatives, based on established procedures.[1][2]

General Synthesis of N-Aryl-2-fluorobenzamides

The synthesis of N-aryl-2-fluorobenzamides is typically achieved through the condensation reaction of 2-fluorobenzoyl chloride with the corresponding substituted aniline (B41778).

Materials:

-

2-Fluorobenzoyl chloride (1.0 eq)

-

Substituted aniline (e.g., 2,4-difluoroaniline (B146603) or 2,3-difluoroaniline) (1.0 eq)

-

Triethylamine (B128534) (1.1 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane, add 2-fluorobenzoyl chloride (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as dichloromethane.[1]

Instrumentation:

-

A suitable single-crystal X-ray diffractometer equipped with a CCD detector and a graphite-monochromated radiation source (e.g., Mo Kα or Cu Kα).

Procedure:

-

A single crystal of suitable size and quality is mounted on a goniometer head.

-

Data collection is performed at a controlled temperature, typically 100 K or 294 K.

-

The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structural model is validated using standard crystallographic software.

Visualization of Workflow and Biological Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a relevant biological signaling pathway.

Caption: Experimental workflow for the synthesis and structural analysis of N-aryl-2-fluorobenzamides.

While the direct biological signaling pathways of the highlighted this compound derivatives are not extensively documented, the broader class of benzamides has shown activity against various biological targets. Of particular interest is the inhibition of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[4] The following diagram illustrates the mechanism of FtsZ inhibition.

Caption: Proposed mechanism of action for benzamide derivatives as inhibitors of the bacterial FtsZ protein.

Conclusion

This technical guide has provided a consolidated overview of the crystal structure of this compound derivatives, highlighting key crystallographic parameters and intermolecular interactions. The detailed experimental protocols offer a practical resource for the synthesis and structural characterization of this important class of compounds. The visualization of the FtsZ inhibition pathway underscores the potential of these molecules as leads for the development of novel antibacterial agents. A thorough understanding of the structural chemistry of this compound and its derivatives is essential for harnessing their full potential in the design of new materials and therapeutic agents. Further research into the structure-activity relationships of these compounds is warranted to guide future drug discovery efforts.

References

The 2-Fluorobenzamide Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Mechanistic Contributions of 2-Fluorobenzamide in Biologically Active Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds.[1][2] While not typically considered a pharmacologically active agent in its own right, the this compound moiety is a recurring motif in numerous drug candidates and investigational compounds. Its presence can significantly influence the physicochemical properties, such as metabolic stability and binding affinity, of the parent molecule.[3][4] This guide provides a comprehensive technical overview of the key mechanisms of action where the this compound scaffold plays a pivotal role, drawing from research in oncology, neuropharmacology, and infectious diseases.

The Role of the this compound Moiety in Target Engagement

The this compound core contributes to the pharmacological activity of larger molecules through various interactions. The fluorine atom, being the most electronegative element, can alter the electronic properties and lipophilicity of the molecule, impacting its ability to cross cell membranes and bind to its target.[3][4] Furthermore, the amide group can participate in hydrogen bonding, a critical interaction for ligand-receptor recognition.

Key Mechanisms of Action Involving this compound Derivatives

Dual Inhibition of EGFR and HDAC3 in Triple-Negative Breast Cancer

Recent research has identified N-benzyl-2-fluorobenzamide derivatives as potent dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two proteins implicated in the progression of triple-negative breast cancer.[5]

Mechanism of Action:

-

HDAC3 Inhibition: The this compound portion of the molecule is proposed to chelate with the Zn²⁺ ion located in the active site of HDAC3. This interaction is crucial for inhibiting the enzyme's deacetylase activity, which leads to the accumulation of acetylated histones and subsequent changes in gene expression that can induce apoptosis and inhibit tumor growth.[5]

-

EGFR Inhibition: The N-benzyl group of these derivatives occupies the ATP-binding pocket of EGFR, preventing the phosphorylation of the receptor and the activation of downstream signaling pathways that promote cell proliferation and survival.[5]

Quantitative Data:

| Compound | Target | IC₅₀ | Cell Line | Anti-proliferative IC₅₀ | Reference |

| 38 | EGFR | 20.34 nM | - | 1.98 µM | [5] |

| HDAC3 | 1.09 µM | MDA-MB-231 | |||

| Chidamide | HDACs | - | MDA-MB-231 | 24.37 µM | [5] |

Experimental Protocols:

-

In Vitro Enzyme Inhibition Assay (HDAC3): The inhibitory activity against HDAC3 can be determined using a commercially available fluorometric assay kit. The assay measures the deacetylation of a fluorogenic substrate by the enzyme. Test compounds are incubated with the enzyme and substrate, and the fluorescence is measured. The IC₅₀ value is calculated from the dose-response curve.

-

In Vitro Kinase Assay (EGFR): The inhibitory effect on EGFR kinase activity can be assessed using a variety of methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by the EGFR kinase domain. The IC₅₀ is determined by quantifying the inhibition of substrate phosphorylation at various compound concentrations.

-

Cell Proliferation Assay (MTT Assay): The anti-proliferative activity of the compounds on cancer cell lines (e.g., MDA-MB-231) is commonly evaluated using the MTT assay. This colorimetric assay measures the metabolic activity of viable cells. Cells are treated with different concentrations of the compound, and cell viability is determined by measuring the absorbance of the formazan (B1609692) product.

Signaling Pathway Diagram:

Allosteric Inhibition of FtsZ

Derivatives of 2,6-difluorobenzamide (B103285) have been shown to act as allosteric inhibitors of the bacterial cell division protein FtsZ.[6] This protein is a promising target for the development of new antibiotics.

Mechanism of Action:

The difluorobenzamide motif is crucial for binding to an allosteric site on FtsZ. The interactions involve hydrogen bonds between the amide group and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the fluorine substituents.[6] This binding event disrupts the normal function of FtsZ, leading to the inhibition of bacterial cell division.

Experimental Workflow Diagram:

Modulation of Dopamine (B1211576) D2 Receptors

Benzamide (B126) analogues, including those with fluorine substitutions, have been developed as ligands for dopamine D2 receptors for applications in positron emission tomography (PET) imaging.[7]

Mechanism of Action:

These compounds bind reversibly to dopamine D2 receptors. The affinity for the different subtypes of the D2 receptor (D2(long), D3, and D4) can be modulated by substitutions on the benzamide scaffold.[7] While not a therapeutic mechanism of action, this highlights the utility of the fluorobenzamide core in designing molecules that interact with central nervous system targets.

Quantitative Data:

| Compound | Receptor | Kᵢ (nM) | Reference |

| MBP | D2(long) | 1-8 | [7] |

| D3 | 1-8 | [7] | |

| D4 | 1-8 | [7] | |

| FCP | D2(long) | ~5.5 | [7] |

| D3 | ~5.5 | [7] | |

| D4 | 144 | [7] |

Conclusion

The this compound moiety is a privileged scaffold in medicinal chemistry, contributing to the mechanism of action of diverse therapeutic agents. Its ability to engage in key interactions with biological targets, such as metal chelation in enzyme active sites and hydrogen bonding in receptor pockets, makes it a valuable component in the design of novel inhibitors and modulators. The continued exploration of this compound derivatives holds significant promise for the development of new treatments for a range of diseases, from cancer to bacterial infections.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Fluorobenzamide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzamide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of a fluorine atom at the ortho position of the benzamide (B126) scaffold imparts unique physicochemical properties, influencing the molecule's lipophilicity, metabolic stability, and binding affinity to various biological targets. This technical guide provides an in-depth analysis of the biological activities of this compound and its analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

A significant area of research for this compound analogs has been in the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.

Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives are recognized as a class of HDAC inhibitors, which are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data on HDAC Inhibition by Benzamide Analogs

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

| 7j | 0.65 | 0.78 | 1.70 | [1] |

| Entinostat (MS-275) | 0.93 | 0.95 | 1.8 | [1] |

| 7b | >10 | >10 | >10 | [1] |

| 7e | >10 | >10 | >10 | [1] |

| 7g | >10 | >10 | >10 | [1] |

Table 1: In vitro inhibitory activity of selected benzamide derivatives against HDAC1, HDAC2, and HDAC3.[1]

Induction of Apoptosis

Several studies have demonstrated that this compound analogs can induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for the elimination of malignant cells. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

N-substituted benzamides, such as declopramide, have been shown to induce apoptosis by triggering the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9.[2][3] This indicates the involvement of the intrinsic apoptotic pathway. Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 has been found to inhibit declopramide-induced apoptosis, further supporting the role of the mitochondrial pathway.[2][3]

Signaling Pathway: Intrinsic Apoptosis Induction by Benzamide Analogs

Caption: Intrinsic apoptosis pathway induced by this compound analogs.

Antiproliferative Activity

The anticancer potential of this compound analogs has been further evaluated through their antiproliferative activity against various cancer cell lines.

Quantitative Data on Antiproliferative Activity

| Compound | MCF-7 IC50 (µM) | T47D IC50 (µM) | Reference |

| 7j | 3.2 | 4.5 | [1] |

| Vorinostat | 2.8 | 3.1 | [1] |

| 7b | 15.2 | 21.5 | [1] |

| 7e | 8.9 | 12.3 | [1] |

| 7g | 25.1 | 33.7 | [1] |

Table 2: In vitro antiproliferative activity of selected benzamide derivatives against MCF-7 and T47D breast cancer cell lines.[1]

Antimicrobial Activity

Certain analogs of this compound have demonstrated promising antimicrobial properties, highlighting their potential as a scaffold for the development of new anti-infective agents.

Quantitative Data on Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 5 | Aspergillus fumigatus | Potent | [4] |

| Fluorobenzoylthiosemicarbazide 15a | Staphylococcus aureus | 7.82 - 31.25 | |

| Fluorobenzoylthiosemicarbazide 15b | Staphylococcus aureus | 7.82 - 31.25 | |

| Fluorobenzoylthiosemicarbazide 16b | Staphylococcus aureus | 7.82 - 31.25 |

Table 3: Minimum Inhibitory Concentration (MIC) of selected benzamide analogs against various microorganisms.

Anti-inflammatory Activity and NF-κB Inhibition

Some N-substituted benzamides have been shown to possess anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. Declopramide, for instance, has been observed to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBβ.

Signaling Pathway: Inhibition of NF-κB Activation by Benzamide Analogs

Caption: Inhibition of the NF-κB signaling pathway by benzamide analogs.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Procedure:

-

Prepare a serial two-fold dilution of the this compound analog in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of histone deacetylase enzymes.

Principle: A fluorogenic substrate is used that, when deacetylated by HDAC, can be cleaved by a developer to produce a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC activity.

Procedure:

-

Incubate the HDAC enzyme with the this compound analog at various concentrations in a 96-well plate.

-

Add the fluorogenic HDAC substrate and incubate to allow for the deacetylation reaction to occur.

-

Add the developer solution to stop the HDAC reaction and initiate the fluorescence-generating reaction.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of HDAC inhibition and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, such as the cleavage of caspases, which is a hallmark of apoptosis.

Procedure:

-

Treat cells with the this compound analog to induce apoptosis.

-

Lyse the cells to extract the total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the apoptosis marker of interest (e.g., cleaved caspase-3, cleaved PARP).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

Experimental Workflow: Western Blot for Apoptosis

Caption: General workflow for Western blot analysis of apoptosis markers.

Conclusion

This compound and its analogs have demonstrated a remarkable range of biological activities, positioning them as a versatile scaffold for the development of novel therapeutic agents. Their efficacy as anticancer agents, through mechanisms such as HDAC inhibition and the induction of apoptosis, is particularly noteworthy. Furthermore, their potential as antimicrobial and anti-inflammatory agents warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this promising class of compounds. Continued structure-activity relationship studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives for various clinical applications.

References

- 1. The α and β Subunits of IκB Kinase (IKK) Mediate TRAF2-Dependent IKK Recruitment to Tumor Necrosis Factor (TNF) Receptor 1 in Response to TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluorobenzamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzamide, a halogenated aromatic amide, has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its strategic importance lies in the unique electronic properties conferred by the fluorine atom at the ortho position, which can significantly influence the reactivity of the aromatic ring and the amide functionality. This fluorination can enhance the metabolic stability, binding affinity, and bioavailability of target molecules, making this compound a favored scaffold in the design and synthesis of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, offering detailed experimental protocols and data to support its use in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The presence of the electronegative fluorine atom ortho to the amide group influences its solubility, melting point, and reactivity.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆FNO | [1] |

| Molecular Weight | 139.13 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [1][4] |

| Melting Point | 116 - 119 °C | [1] |

| Boiling Point (Calculated) | 516.89 K | [5] |

| Vapor Pressure | 0.00109 mmHg | [3][4] |

| Water Solubility (log₁₀WS) | -1.97 (Calculated) | [5] |

| Octanol/Water Partition Coefficient (logP) | 0.925 (Calculated) | [5] |

| CAS Number | 445-28-3 | [1] |

This compound as a Synthetic Building Block

The reactivity of this compound is characterized by the interplay between the electron-withdrawing fluorine atom and the amide group. This substitution pattern makes it a valuable precursor for a variety of synthetic transformations, including nucleophilic aromatic substitution, rearrangement reactions, and cross-coupling reactions.

Synthesis of Quinazolin-4-ones

One of the most powerful applications of this compound is in the synthesis of quinazolin-4-ones, a class of heterocyclic compounds with a broad spectrum of biological activities. A transition-metal-free approach involves the cesium carbonate-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization.

-

To a 25 mL tube equipped with a magnetic stirrer, add 2-fluoro-N-methylbenzamide (153.1 mg, 1.0 mmol), benzamide (B126) (302.8 mg, 2.5 mmol), and cesium carbonate (Cs₂CO₃, 815.1 mg, 2.5 mmol).

-

Add freshly distilled dimethyl sulfoxide (B87167) (DMSO, 4.0 mL) under a nitrogen atmosphere.

-

Seal the tube and stir the reaction mixture at 135 °C for 24 hours in an oil bath.

-

After cooling to room temperature, pour the reaction mixture into a mixture of water (50.0 mL) and ethyl acetate (B1210297) (20.0 mL).

-

Separate the two phases and extract the aqueous layer with ethyl acetate (3 x 20.0 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

Table of Yields for the Synthesis of Substituted Quinazolin-4-ones from 2-Fluorobenzamides [4]

| This compound Derivative | Amide | Product | Yield (%) |

| 2-Fluoro-N-methylbenzamide | 2-Bromobenzamide | 2-(2-Bromophenyl)-3-methylquinazolin-4(3H)-one | 64 |

| This compound | 4-Methoxybenzamide | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 60 |

| This compound | Benzamide | 2-Phenylquinazolin-4(3H)-one | 63 |

| 2-Fluoro-N-propylbenzamide | 2-Iodobenzamide | 2-(2-Iodophenyl)-3-propylquinazolin-4(3H)-one | 69 |

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[6] This transformation proceeds through an isocyanate intermediate and can be used to synthesize 2-fluoroaniline (B146934) from this compound.

General Experimental Protocol (Adapted for this compound)

Note: A specific experimental protocol for the Hofmann rearrangement of this compound was not found in the searched literature. The following is a general procedure.

-

Prepare a solution of sodium hypobromite (B1234621) (or sodium hypochlorite) in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

-

Add this compound to the cold hypobromite solution and stir.

-

Slowly warm the reaction mixture to facilitate the rearrangement to the isocyanate.

-

The isocyanate is then hydrolyzed in situ to 2-fluoroaniline and carbon dioxide.

-

Extract the 2-fluoroaniline from the aqueous solution using an organic solvent.

-

Purify the product by distillation or chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine or amide.[7] this compound can participate in Ullmann-type reactions to form N-aryl-2-fluorobenzamides, which are valuable intermediates in medicinal chemistry.

General Experimental Protocol (Adapted for this compound) [2]

Note: A specific experimental protocol for the Ullmann condensation of this compound was not found in the searched literature. The following is a general procedure for the N-arylation of benzamides.

-

In a reaction vessel, combine the benzamide (e.g., this compound), aryl halide, a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Suzuki Coupling

While direct Suzuki coupling of the amide group is not typical, this compound can be a precursor to compounds that undergo Suzuki coupling. For instance, the fluorine atom can be displaced, or the amide can be part of a larger molecule where another functional group (e.g., a halide) is present for the cross-coupling reaction.

Applications in Drug Development: PARP Inhibitors

A significant application of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[8] PARP enzymes are crucial for DNA single-strand break repair. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, inhibition of PARP leads to synthetic lethality. The this compound moiety is often incorporated into the structure of PARP inhibitors to enhance their binding affinity and pharmacokinetic properties.

The this compound portion of the inhibitor often forms crucial hydrogen bonding and π-stacking interactions within the nicotinamide (B372718) binding pocket of the PARP enzyme, contributing to its high potency.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. Its unique electronic properties and reactivity allow for its participation in a range of important synthetic transformations, including the construction of complex heterocyclic scaffolds like quinazolin-4-ones. The incorporation of the this compound moiety has proven to be a successful strategy in the design of potent enzyme inhibitors, as exemplified by its presence in several PARP inhibitors. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this compound in their own research endeavors. Further exploration into the development of specific and efficient protocols for various cross-coupling and rearrangement reactions starting from this compound will undoubtedly expand its utility and solidify its role as a key component in the synthetic chemist's toolbox.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Semantic Scholar [semanticscholar.org]

- 8. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

2-Fluorobenzamide in Medicinal Chemistry: A Technical Guide to a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. 2-Fluorobenzamide, a readily accessible building block, serves as a versatile scaffold for the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic tractability have led to its exploration in numerous therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, detailing its role in the design of potent and selective inhibitors, summarizing key quantitative data, and providing experimental protocols for their synthesis and evaluation.

Anticancer Applications: Dual-Target Inhibition of EGFR and HDAC3

Derivatives of this compound have emerged as promising candidates for the treatment of triple-negative breast cancer (TNBC) through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[1] The N-benzyl-2-fluorobenzamide scaffold has been identified as a key pharmacophore in this context.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro inhibitory activities of representative N-benzyl-2-fluorobenzamide derivatives against EGFR, HDAC3, and the MDA-MB-231 triple-negative breast cancer cell line.

| Compound ID | EGFR IC₅₀ (nM) | HDAC3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference |

| 38 | 20.34 | 1.09 | 1.98 | [1] |

| Chidamide (Control) | - | - | 24.37 | [1] |

Signaling Pathway: EGFR and HDAC3 Inhibition

The dual inhibition of EGFR and HDAC3 by N-benzyl-2-fluorobenzamide derivatives represents a synergistic approach to combating TNBC. The proposed mechanism involves the this compound moiety chelating with the zinc ion in the active site of HDAC3, while the benzyl (B1604629) group occupies the ATP-binding pocket of EGFR.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with serial dilutions of the this compound derivative and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Applications: Targeting Bacterial Cell Division

Certain derivatives of this compound have shown potential as antibacterial agents by inhibiting the FtsZ protein, a key component of the bacterial cell division machinery.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of fluorobenzoylthiosemicarbazide derivatives against Gram-positive bacteria.[2]

| Compound ID | Substituent (R) | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Reference |

| 15a | m-CF₃ | 7.82 - 15.63 | 7.82 | [2] |

| 15b | m-CF₃ | 7.82 - 31.25 | 15.63 | [2] |

| 16b | p-CF₃ | 7.82 - 31.25 | 15.63 | [2] |

Signaling Pathway: FtsZ Inhibition

FtsZ, a bacterial homolog of tubulin, polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome. Inhibition of FtsZ polymerization or GTPase activity disrupts Z-ring formation, leading to filamentation and eventual cell death.

References